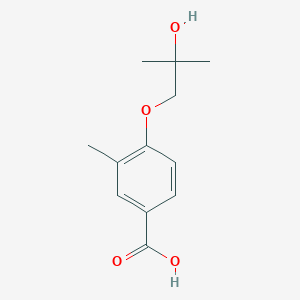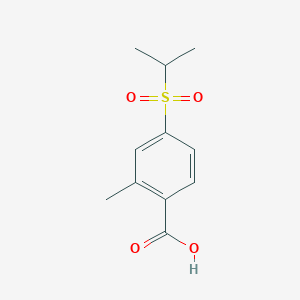![molecular formula C14H20BrNO3 B1473631 [3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester CAS No. 1052138-95-0](/img/structure/B1473631.png)
[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester
Übersicht
Beschreibung
“[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester” is a research chemical . It is a type of carbamic acid ester . Carbamic acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Synthesis Analysis
The synthesis of tert-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular formula of “[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester” is C16H22BrNO3 . The canonical SMILES string isCC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC=C2)Br . Chemical Reactions Analysis
Carbamic acid, which is a parent compound of several important families of organic compounds including carbamic acids, can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . Deprotonation of a carbamic acid yields a carbamate anion .Physical And Chemical Properties Analysis
The molar mass of “[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester” is 356.25 g/mol .Wissenschaftliche Forschungsanwendungen
Summary of the Application
The research paper discusses the development of a convenient synthesis of 4-carboxy-4-anilidopiperidines . The synthesis process was improved by using a tert-butyl ester of 4-carboxy-4-anilidopiperidines, which significantly increased the overall yield of the target N-propionylated-4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters .
Methods of Application or Experimental Procedures
The synthesis process involved the use of a tert-butyl ester of 4-carboxy-4-anilidopiperidines. The specific experimental procedures and technical details are not provided in the search results .
Results or Outcomes
The modified synthesis process resulted in a dramatic increase in the overall yield of the target N-propionylated-4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters . These compounds are now available for use as precursors and reference standards, particularly valuable for the production of 11 C and 18 F-labelled 4-carboxy-4-anilidopiperidine radiotracers .
2. Synthesis of Pim-1 Inhibitors
Summary of the Application
The compound 1-Boc-piperidine-4-carboxaldehyde, which is similar to the compound you mentioned, is used as a reactant for the synthesis of Pim-1 inhibitors .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided in the search results .
Results or Outcomes
The outcome of this research is the successful synthesis of Pim-1 inhibitors, which have potential applications in the treatment of various diseases .
3. Selective GPR119 Agonists for Type II Diabetes
Summary of the Application
The compound 1-Boc-piperidine-4-carboxaldehyde, which is similar to the compound you mentioned, is used as a reactant for the synthesis of selective GPR119 agonists . GPR119 is a receptor that is being targeted for the treatment of type II diabetes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided in the search results .
Results or Outcomes
The outcome of this research is the successful synthesis of selective GPR119 agonists, which have potential applications in the treatment of type II diabetes .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-bromophenoxy)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBGIDFDDHXBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



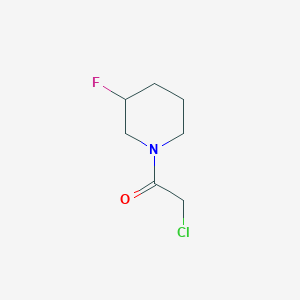
![(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473549.png)
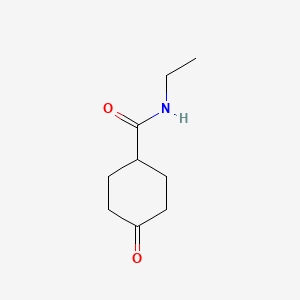
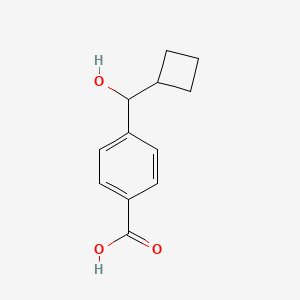
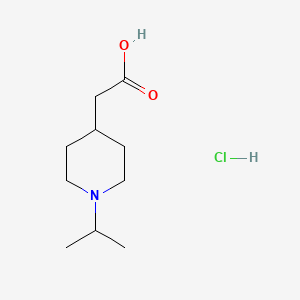
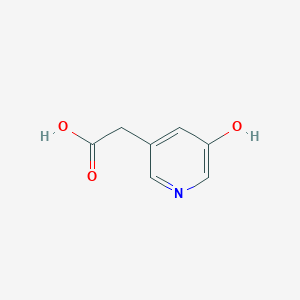
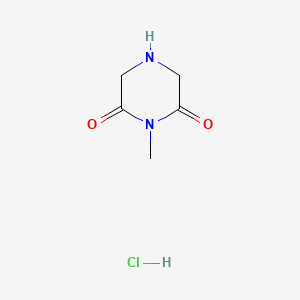
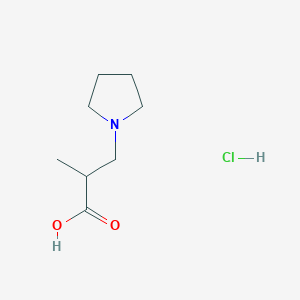
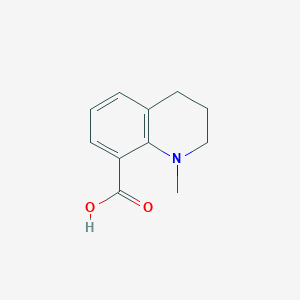
amine](/img/structure/B1473565.png)
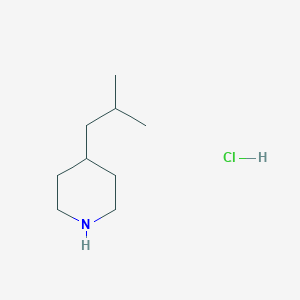
![2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride](/img/structure/B1473568.png)
